(S)-2-(5-Bromo-4-methylthiazol-2-yl)propane-1,2-diol
Overview
Description
(S)-2-(5-Bromo-4-methylthiazol-2-yl)propane-1,2-diol (BMPD) is a chemical compound that has been extensively researched for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. BMPD is a thiazolyl glycolipid that has been found to exhibit potent biological activity, making it an attractive target for drug development.
Mechanism of Action
The mechanism of action of (S)-2-(5-Bromo-4-methylthiazol-2-yl)propane-1,2-diol is not fully understood. However, it has been shown to interact with various proteins and enzymes, suggesting that it may modulate their activity. (S)-2-(5-Bromo-4-methylthiazol-2-yl)propane-1,2-diol has been found to bind to the plasma membrane and induce changes in the lipid composition, which may contribute to its biological activity. (S)-2-(5-Bromo-4-methylthiazol-2-yl)propane-1,2-diol has also been found to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
(S)-2-(5-Bromo-4-methylthiazol-2-yl)propane-1,2-diol has been found to exhibit various biochemical and physiological effects. In cancer cells, (S)-2-(5-Bromo-4-methylthiazol-2-yl)propane-1,2-diol has been shown to induce apoptosis by activating the mitochondrial pathway. It has also been found to inhibit tumor growth in animal models. In inflammatory diseases, (S)-2-(5-Bromo-4-methylthiazol-2-yl)propane-1,2-diol has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. (S)-2-(5-Bromo-4-methylthiazol-2-yl)propane-1,2-diol has also been found to interact with various proteins and enzymes, providing insights into their mechanisms of action.
Advantages and Limitations for Lab Experiments
(S)-2-(5-Bromo-4-methylthiazol-2-yl)propane-1,2-diol has several advantages for lab experiments. It is a potent and selective compound that can be used to study the structure and function of glycolipids. It has also been found to exhibit potent biological activity, making it a potential drug candidate for various diseases. However, (S)-2-(5-Bromo-4-methylthiazol-2-yl)propane-1,2-diol has some limitations for lab experiments. It is a complex compound that requires specialized equipment and expertise for synthesis and analysis. It is also expensive and may not be readily available.
Future Directions
There are several future directions for (S)-2-(5-Bromo-4-methylthiazol-2-yl)propane-1,2-diol research. One direction is to further elucidate the mechanism of action of (S)-2-(5-Bromo-4-methylthiazol-2-yl)propane-1,2-diol. This will provide insights into its biological activity and potential therapeutic applications. Another direction is to optimize the synthesis method of (S)-2-(5-Bromo-4-methylthiazol-2-yl)propane-1,2-diol to improve yield and purity. This will make (S)-2-(5-Bromo-4-methylthiazol-2-yl)propane-1,2-diol more accessible for research and drug development. Additionally, further studies are needed to evaluate the safety and efficacy of (S)-2-(5-Bromo-4-methylthiazol-2-yl)propane-1,2-diol in animal models and human clinical trials.
Scientific Research Applications
(S)-2-(5-Bromo-4-methylthiazol-2-yl)propane-1,2-diol has been extensively studied for its potential applications in various fields. In medicinal chemistry, (S)-2-(5-Bromo-4-methylthiazol-2-yl)propane-1,2-diol has been found to exhibit potent anti-tumor activity. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. (S)-2-(5-Bromo-4-methylthiazol-2-yl)propane-1,2-diol has also been found to exhibit anti-inflammatory activity, making it a potential therapeutic agent for inflammatory diseases. In biochemistry, (S)-2-(5-Bromo-4-methylthiazol-2-yl)propane-1,2-diol has been used as a tool to study the structure and function of glycolipids. It has been found to interact with various proteins and enzymes, providing insights into their mechanisms of action. In pharmaceuticals, (S)-2-(5-Bromo-4-methylthiazol-2-yl)propane-1,2-diol has been studied as a potential drug candidate for various diseases, including cancer and inflammatory diseases.
properties
IUPAC Name |
(2S)-2-(5-bromo-4-methyl-1,3-thiazol-2-yl)propane-1,2-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNO2S/c1-4-5(8)12-6(9-4)7(2,11)3-10/h10-11H,3H2,1-2H3/t7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHIIDQSAMURNC-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(C)(CO)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)[C@](C)(CO)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801213961 | |
Record name | (2S)-2-(5-Bromo-4-methyl-2-thiazolyl)-1,2-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801213961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1558007-97-8 | |
Record name | (2S)-2-(5-Bromo-4-methyl-2-thiazolyl)-1,2-propanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1558007-97-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S)-2-(5-Bromo-4-methyl-2-thiazolyl)-1,2-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801213961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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